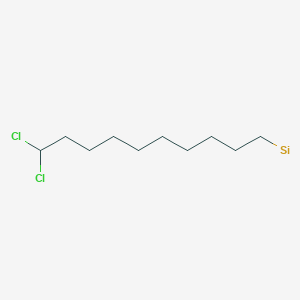
CID 78061854
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061854 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78061854 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. Industrial production methods also incorporate purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: CID 78061854 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups.
Scientific Research Applications
CID 78061854 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, the compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Additionally, the compound finds applications in the industry as a catalyst, stabilizer, and additive in various chemical processes.
Mechanism of Action
The mechanism of action of CID 78061854 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The detailed molecular pathways involved in the compound’s action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: CID 78061854 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include CID 638186, CID 643833, and CID 10900 . These compounds share structural similarities but may differ in their reactivity, stability, and biological activity.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting properties. Compared to similar compounds, this compound may exhibit enhanced stability, higher reactivity, or improved biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19Cl2Si |
|---|---|
Molecular Weight |
238.25 g/mol |
InChI |
InChI=1S/C10H19Cl2Si/c11-10(12)8-6-4-2-1-3-5-7-9-13/h10H,1-9H2 |
InChI Key |
ABANJYXIFGRHHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(Cl)Cl)CCCC[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















